Methyl chlorosulphate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl chlorosulphate involves the displacement of chlorosulphate esters by nucleophiles other than chloride, as demonstrated in the synthesis of methyl 3,6-dideoxy-β-D-ribo-hexopyranoside. This method shows the flexibility in synthesizing derivatives through displacement reactions, which proceed with inversion of configuration and sometimes require the use of aprotic solvents or crown ethers (Bundle, 1979).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical methods, including X-ray crystallography. For instance, the structure of methylene dichloride, a compound with relevance to methyl chlorosulphate, has been determined, revealing an orthorhombic tetramolecular cell with specific dimensions and symmetry, highlighting the importance of structural analysis in understanding the physical properties of these compounds (Kawaguchi et al., 1973).
Chemical Reactions and Properties
Methyl chlorosulphate and related compounds participate in a variety of chemical reactions, demonstrating their reactivity and utility in synthetic chemistry. For example, the methylation of inorganic anions to form methyl derivatives illustrates the compound's role in derivatization reactions suitable for analytical purposes (Funazo et al., 1981).
Scientific Research Applications
Synthesis of Methyl 3,6-Dideoxy-β-D-Ribo-Hexopyranoside : Bundle (1979) described the synthesis of methyl 3,6-dideoxy-β-D-ribo-hexopyranoside, a sugar derivative, by displacing sugar chlorosulphates with bromide, azide, and acetate. This process illustrates the use of methyl chlorosulphate in carbohydrate chemistry (Bundle, 1979).
Replacement of Chlorosulphonyloxy Group in Sugars : Khan, Jenner, and Lindseth (1980) achieved the first replacement of a chlorosulphonyloxy group by chlorine in methyl α-D-glucopyranoside and sucrose derivatives, leading to chlorodeoxy-manno derivatives and 2-hydroxy compounds. This study opens pathways for modifying sugar structures using chlorosulphate derivatives (Khan, Jenner, & Lindseth, 1980).
Methanolysis of Phenyl Chlorosulphate : The methanolysis of phenyl chlorosulphate, involving S-O and S-Cl bond scission, was explored by Buncel, Choong, and Raoult (1972). This chemical reaction demonstrates the role of chlorosulphates in bond scission processes (Buncel, Choong, & Raoult, 1972).
Nonflammable Electrolyte Solvent for Batteries : Feng et al. (2008) studied Dimethyl methyl phosphate (DMMP) as a nonflammable electrolyte solvent for lithium-ion batteries, highlighting the potential of methyl phosphate derivatives in battery technology (Feng et al., 2008).
Organotellurium Derivatives Synthesis : Siddiqi et al. (1983) synthesized non-ionic, covalent organotellurium derivatives, including dimethyl and diethyl telluriumdichlorosulphates. These compounds, related to chlorosulphates, show potential in the field of organometallic chemistry (Siddiqi et al., 1983).
Application in Pesticides : Various studies, such as those by Žd̆árková (1994) and Gordon and Grantham (1999), have explored the use of chlorpyrifos-methyl, a derivative of methyl chlorosulphate, in pesticides. These studies highlight the effectiveness and potential health implications of such compounds in pest control (Žd̆árková, 1994) (Gordon & Grantham, 1999).
Future Directions
properties
IUPAC Name |
chlorosulfonyloxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVLCWQKYHCADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230937 | |
Record name | Methyl chlorosulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl chlorosulphate | |
CAS RN |
812-01-1 | |
Record name | Chlorosulfuric acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=812-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl chlorosulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl chlorosulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl chlorosulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl chlorosulphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4YXU2TZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.